Enzyme Substrate Specificity: 2-Amino-2-phenylacetonitrile vs. Other α-Aminonitriles in Nitrilase Screening
In a high-throughput screening of nitrilase superfamily members against six α-aminonitriles, 2-amino-2-phenylacetonitrile was one of only two substrates accepted by the enzymes, alongside 2-aminovaleronitrile [1]. The other four α-aminonitriles tested showed no detectable conversion under identical assay conditions. This narrow substrate acceptance profile indicates that the phenyl substituent at the α-position confers specific enzyme recognition not present in simpler aliphatic α-aminonitriles.
| Evidence Dimension | Nitrilase substrate acceptance (qualitative conversion detection by LC-MS) |
|---|---|
| Target Compound Data | Positive (detected conversion) |
| Comparator Or Baseline | 2-aminovaleronitrile: Positive; Four other α-aminonitriles: Negative (no detectable conversion) |
| Quantified Difference | Substrate acceptance: 2/6 α-aminonitriles tested (33%) |
| Conditions | High-throughput nitrilase screening; LC-MS detection of conversion products |
Why This Matters
For biocatalytic applications requiring enzymatic hydrolysis of α-aminonitriles to α-amino acids, 2-amino-2-phenylacetonitrile provides a validated substrate that most structural analogs cannot replace.
- [1] Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS. Journal of Biotechnology, 2014. View Source
